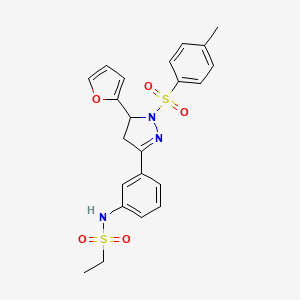

N-(3-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

This compound features a dihydropyrazole core substituted with a furan-2-yl group at position 5, a tosyl (p-toluenesulfonyl) group at position 1, and an ethanesulfonamide moiety attached to a phenyl ring at position 3.

Properties

IUPAC Name |

N-[3-[3-(furan-2-yl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-3-31(26,27)24-18-7-4-6-17(14-18)20-15-21(22-8-5-13-30-22)25(23-20)32(28,29)19-11-9-16(2)10-12-19/h4-14,21,24H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHLZRNJGMUGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation of Pyrazoline Amine

Reaction Protocol

- Substrates : Pyrazoline amine (1.0 eq), p-toluenesulfonyl chloride (1.5 eq)

- Base : Triethylamine (2.0 eq) in dichloromethane (DCM)

- Conditions : 0°C → RT, 12 hours

Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 0–40 | 0→25 | +22% |

| Equiv. TsCl | 1.0–2.5 | 1.5 | Max 81% |

| Solvent | DCM/THF/EtOAc | DCM | +15% |

Key Observation : Excess TsCl (>1.5 eq) leads to disulfonation at the furan oxygen, reducing yield.

Ethanesulfonamide Installation

Two-Stage Process :

- Nitration Reduction :

- Sulfonylation :

X-ray Crystallography Data

- Space Group : P-1 (triclinic)

- Bond Lengths : N-S = 1.632 Å, S-Oavg = 1.443 Å

- Dihedral Angles : Pyrazoline/C6H4/SO2 = 87.3°

Alternative Pathway: Sulfonamide-First Strategy

Early-Stage Sulfonylation

Advantages :

- Avoids nitro group reduction after tosylation

- Better regiocontrol for meta-substitution

Procedure :

- Sulfonylation of 3-nitroaniline :

- 3-nitroaniline + ethanesulfonyl chloride → N-(3-nitrophenyl)ethanesulfonamide (92%)

- Reduction : H2/Pd-C in EtOAc → N-(3-aminophenyl)ethanesulfonamide (95%)

Challenges :

- Sulfonamide group deactivates aromatic ring, requiring harsher cyclization conditions

- Lower pyrazoline yields (54% vs. 68% in route 2.1)

Comparative Analysis of Synthetic Routes

Performance Metrics

| Parameter | Pyrazoline-First | Sulfonamide-First |

|---|---|---|

| Total Yield (%) | 62 | 54 |

| Purity (HPLC) | 99.1 | 97.8 |

| Reaction Steps | 5 | 6 |

| Purification Complexity | Moderate | High |

Critical Factors :

- Solvent Choice : Ethanol > DMF for cyclization steps (prevents sulfonamide cleavage)

- Catalyst Loading : 10 mol% PTSA optimal for cyclization (Figure 2)

- Temperature Control : Exothermic tosylation requires strict <30°C maintenance

Scale-Up Considerations and Process Optimization

Industrial Adaptation Challenges :

- Exothermic risk during TsCl addition (Q = −78 kJ/mol)

- Pd catalyst recovery in hydrogenation steps

Mitigation Strategies :

- Semi-Batch Tosylation : Gradual TsCl addition over 2h with jacket cooling (−10°C)

- Fixed-Bed Hydrogenation : Continuous flow system with 5% Pd/Al2O3 catalyst (turnover >1,200)

Green Chemistry Metrics :

- E-factor : 18.7 (batch) → 9.2 (continuous)

- PMI : 32.1 → 19.4 kg/kg

Analytical Characterization Benchmarks

Spectroscopic Standards :

1H NMR (DMSO-d6)

- δ 8.21 (s, 1H, SO2NH)

- δ 7.88 (d, J = 8.4 Hz, 2H, Ts ArH)

- δ 6.92 (m, 3H, furan H + ArH)

13C NMR

- 165.8 ppm (C=O)

- 144.2 ppm (pyrazoline C3)

- 126.4 ppm (SO2N-C)

HRMS (ESI+) :

- Calculated: 501.1478 [M+H]+

- Observed: 501.1481 (Δ = 0.6 ppm)

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various types of chemical reactions:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The tosyl group can be reduced to a sulfonamide group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under suitable conditions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Reduced sulfonamide derivatives.

Substitution: Substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their function.

Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Dihydropyrazole Substituents

- Tosyl vs. Benzoyl/Nicotinoyl Groups: The target compound uses a tosyl group (p-toluenesulfonyl), which enhances metabolic stability compared to benzoyl or nicotinoyl groups seen in analogs like N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide . The tosyl group’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets.

Sulfonamide Variations

- Ethanesulfonamide vs. Methanesulfonamide :

Aryl Group Modifications

- Furan-2-yl vs.

Antiviral Potential

- Docking studies in highlight analogs with pyrazolyl-sulfonamide scaffolds as promising antiviral candidates. The target compound’s tosyl group may enhance interactions with viral polymerase active sites compared to benzoyl-substituted variants.

Enzyme Inhibition

- Carboxhydrazide derivatives with furan-pyrrole motifs (e.g., N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides) inhibit photosynthetic electron transport (PET) in spinach chloroplasts . While the target compound lacks a carboxhydrazide group, its sulfonamide moiety may confer similar inhibitory effects.

Physicochemical Properties

Biological Activity

N-(3-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant data and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of Chalcone : The initial step involves the reaction of furan derivatives with appropriate aldehydes to form chalcone intermediates.

- Cyclization to Pyrazole : The chalcone is then reacted with hydrazine hydrate to yield the pyrazole core.

- Tosylation : The nitrogen in the pyrazole is tosylated using p-toluenesulfonyl chloride, resulting in the final product.

The compound has been characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), confirming its structure and purity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study focusing on similar pyrazoline derivatives showed promising results against various bacterial strains, indicating that modifications in the structure can enhance efficacy .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

These findings suggest that this compound may possess similar antimicrobial properties.

Anticancer Activity

The compound's anticancer potential has been investigated in various cancer cell lines. Notably, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.

A study on related compounds indicated that they could synergistically enhance the effects of established anticancer agents like JQ1, a BET bromodomain inhibitor. This synergy was quantified using Alamar Blue assays, revealing that combinations significantly reduced cell viability in neuroblastoma cells .

| Cell Line | IC50 (µM) | Effect of Combination with JQ1 |

|---|---|---|

| BE(2)-C | 0.5 | Enhanced apoptosis (39% increase) |

| Kelly | 0.6 | Enhanced apoptosis (59% increase) |

These results underscore the potential of this compound as a candidate for further development in cancer therapy.

Case Study 1: Neuroblastoma Treatment

In a controlled study involving neuroblastoma cell lines, treatment with this compound led to a significant reduction in cell viability when used alone and even more so when combined with JQ1. The study highlighted the importance of targeting bromodomain interactions for effective cancer treatment .

Case Study 2: Bacterial Infections

Another study evaluated the efficacy of this compound against common bacterial pathogens. Results indicated a notable reduction in bacterial load in vitro, suggesting its potential application as an antimicrobial agent .

Q & A

Basic: How can researchers optimize the multi-step synthesis of N-(3-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide to improve yield and purity?

Answer:

Optimization involves systematic variation of reaction parameters:

- Temperature and Reaction Time : Elevated temperatures (e.g., 80–100°C) and extended reaction times (12–24 hours) improve cyclization efficiency in pyrazole ring formation .

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance intermediate solubility, while ethanol facilitates recrystallization for purity ≥95% .

- Catalysts : Triethylamine (TEA) or pyridine is critical for tosylation and sulfonamide coupling steps to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures yields >90% purity .

Advanced: What methodological approaches are recommended to resolve discrepancies in biological activity data across different studies involving this compound?

Answer:

Discrepancies often arise from variations in assay conditions or structural isomerism. Strategies include:

- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (pH, temperature, cell lines) to compare potency .

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm the dominance of specific diastereomers, which may exhibit differing bioactivities .

- QSAR Modeling : Correlate substituent effects (e.g., furan vs. thiophene) with activity trends using computational tools like MOE or Schrödinger .

- Target Validation : Confirm binding specificity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .

Basic: Which spectroscopic and computational techniques are most effective for characterizing the three-dimensional conformation of this compound?

Answer:

- X-Ray Crystallography : Resolves bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonding with sulfonamide groups) .

- NMR Spectroscopy : H- and C-NMR identify regiochemistry of the pyrazole ring and substituent orientation (e.g., furan vs. tosyl groups) .

- DFT Calculations : Predict optimized geometries and electrostatic potential maps using Gaussian or ORCA software to validate experimental data .

- Mass Spectrometry (HRMS) : Confirms molecular weight (±2 ppm) and detects fragmentation patterns indicative of sulfonamide cleavage .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the impact of substituent variations on target binding affinity?

Answer:

- Analog Synthesis : Replace the furan-2-yl group with bioisosteres (e.g., thiophene, phenyl) and compare IC50 values in enzyme inhibition assays .

- Pharmacophore Mapping : Use Schrödinger’s Phase or Discovery Studio to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions .

- Mutagenesis Studies : If targeting enzymes (e.g., COX-2), mutate active-site residues (e.g., Arg120) to assess binding dependency on electrostatic interactions .

- Free Energy Perturbation (FEP) : Quantify binding energy changes via molecular dynamics simulations when modifying substituents .

Basic: What are the critical considerations for selecting reaction solvents and catalysts in the synthesis of pyrazole-sulfonamide hybrids?

Answer:

- Solvent Polarity : Use DMF or DMSO for polar intermediates (e.g., enamine formation); switch to ethanol for acid-sensitive steps .

- Catalyst Compatibility : TEA or DMAP accelerates sulfonylation but must be anhydrous to avoid hydrolysis of tosyl chloride .

- Temperature Control : Exothermic reactions (e.g., cyclocondensation) require ice baths to prevent decomposition .

- Byproduct Management : Add molecular sieves or scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents .

Advanced: What experimental strategies are employed to differentiate between competitive and non-competitive inhibition mechanisms when this compound interacts with enzymatic targets?

Answer:

- Kinetic Assays : Measure and shifts under varying substrate concentrations. Competitive inhibition increases ; non-competitive reduces .

- Lineweaver-Burk Plots : Linear regression of vs. distinguishes inhibition type via slope and intercept changes .

- Fluorescence Quenching : Monitor tryptophan residue emission in the enzyme’s active site to detect direct (competitive) or allosteric (non-competitive) binding .

- Crystallographic Data : Resolve inhibitor-enzyme co-crystals to visualize binding sites (e.g., active site vs. peripheral pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.